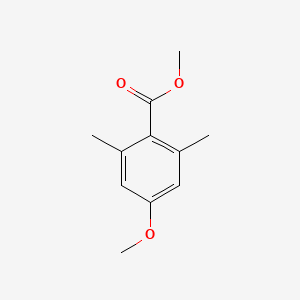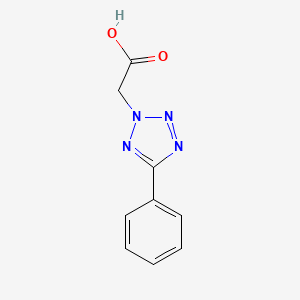
(5-Phenyl-2H-tetrazol-2-yl)essigsäure
Übersicht
Beschreibung
(5-phenyl-2H-tetrazol-2-yl)acetic acid is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . The compound (5-phenyl-2H-tetrazol-2-yl)acetic acid has a molecular formula of C9H8N4O2 and a molecular weight of 204.185 g/mol .
Wissenschaftliche Forschungsanwendungen
(5-phenyl-2H-tetrazol-2-yl)acetic acid has a wide range of scientific research applications. In medicinal chemistry, it is used as a key reagent in the synthesis of non-annulated polynuclear tetrazole-containing compounds with potential antidiabetic activity . The compound is also used in proteomics research as a specialty product . Additionally, it has applications in the field of molecular biology, computational structural biology, computer-aided drug designing, and pharmacogenomics .
Wirkmechanismus
Target of Action
Tetrazoles, in general, are known to interact with a variety of enzymes and receptors in organisms .
Mode of Action
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Biochemical Pathways
It’s known that tetrazolic acids can form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . Both tetrazole tautomers may serve as substrates for N-glucuronidation .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of (5-phenyl-2H-tetrazol-2-yl)acetic acid. The long half-life seen with a number of orally administered tetrazole acid containing compounds has been attributed to enterohepatic recirculation mechanisms .
Result of Action
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound’s action could potentially be influenced by the ionic environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for preparing (5-phenyl-2H-tetrazol-2-yl)acetic acid involves the acylation of carbocyclic and heterocyclic amines with (5-phenyltetrazol-2-yl)acetyl chloride . This method is effective even with low-basic amines and involves the use of acyl chloride as a key reagent . Another approach includes the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods: Industrial production methods for (5-phenyl-2H-tetrazol-2-yl)acetic acid typically involve the use of eco-friendly approaches such as the use of water as a solvent, moderate conditions, and non-toxic reagents . These methods aim to achieve good to excellent yields while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: (5-phenyl-2H-tetrazol-2-yl)acetic acid undergoes various types of chemical reactions, including acylation, oxidation, and substitution reactions . The compound can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases . It also undergoes exothermic reactions with reducing agents .
Common Reagents and Conditions: Common reagents used in the reactions of (5-phenyl-2H-tetrazol-2-yl)acetic acid include acyl chlorides, molecular iodine, ammonia, dicyandiamide, and sodium azide . The reactions are typically carried out under moderate conditions to ensure high yields and minimal by-products .
Major Products Formed: The major products formed from the reactions of (5-phenyl-2H-tetrazol-2-yl)acetic acid include various tetrazole-containing polynuclear compounds, which have potential biological activities such as antidiabetic and anti-obesity effects .
Vergleich Mit ähnlichen Verbindungen
(5-phenyl-2H-tetrazol-2-yl)acetic acid can be compared with other tetrazole derivatives such as 1H-tetrazole and 5-(benzylsulfanyl)-1H-tetrazole . These compounds share similar structural features but differ in their biological activities and applications. For example, 1H-tetrazole is widely used in oligonucleotide synthesis as an acidic activator, while 5-(benzylsulfanyl)-1H-tetrazole is employed in the synthesis of stable metallic compounds and molecular complexes .
Eigenschaften
IUPAC Name |
2-(5-phenyltetrazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-8(15)6-13-11-9(10-12-13)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVZLHXCUVJOAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360177 | |
| Record name | (5-Phenyl-2H-tetrazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21743-68-0 | |
| Record name | (5-Phenyl-2H-tetrazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




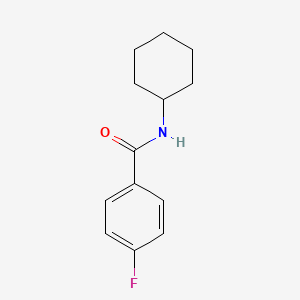
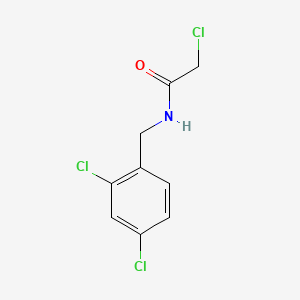
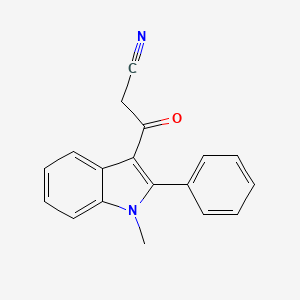
![2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1607583.png)
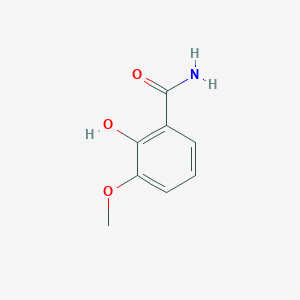


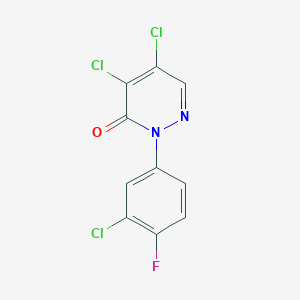

![4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1607597.png)
![1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone](/img/structure/B1607598.png)
